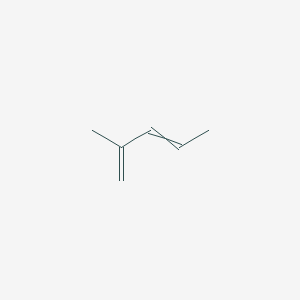
1,3-Pentadiene, 2-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Pentadiene, 2-methyl- is a useful research compound. Its molecular formula is C6H10 and its molecular weight is 82.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,3-Pentadiene, 2-methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Pentadiene, 2-methyl- including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Industrial Applications
-
Polymer Production
- Natural Rubber Synthesis : Isoprene is a key monomer in the production of natural rubber through polymerization processes. Its polymerized form, polyisoprene, is utilized extensively in tires and various rubber products.
- Synthetic Rubber : It serves as a building block for synthetic rubber production, enhancing the elasticity and durability of rubber products.
-
Chemical Synthesis
- Building Block in Organic Synthesis : 2-Methyl-1,3-pentadiene is employed as a precursor in the synthesis of cyclic compounds through cycloaddition reactions, particularly the Diels-Alder reaction.
- Production of Resins and Plastics : It is used in the formulation of various resins and plastics due to its ability to undergo polymerization under appropriate conditions.
Biological Applications
- Antimicrobial Properties
-
Antioxidant Activity
- The compound has shown promise as an antioxidant, which can mitigate oxidative stress in biological systems. This characteristic is particularly relevant for aging and chronic disease management.
-
Potential in Drug Development
- Ongoing research explores its derivatives as precursors for pharmaceuticals. Their structural versatility allows for modifications that could enhance therapeutic efficacy.
Case Study 1: Antimicrobial Activity
A study evaluated the effectiveness of 2-Methyl-1,3-pentadiene against bacterial strains. Results indicated a significant reduction in bacterial viability with increasing concentrations of the compound, highlighting its potential as an antimicrobial agent.
Case Study 2: Cytotoxicity and Anticancer Activity
Research has shown that this compound can induce apoptosis in human cancer cell lines through the activation of caspase pathways. These findings suggest that it could serve as a lead compound in anticancer drug development .
Case Study 3: Polymerization Techniques
Optically active polymers were synthesized using asymmetric inclusion polymerization techniques involving 2-Methyl-1,3-pentadiene. The resulting polymers exhibited high optical rotations and unique thermal properties, indicating their potential use in advanced material applications .
Eigenschaften
Molekularformel |
C6H10 |
|---|---|
Molekulargewicht |
82.14 g/mol |
IUPAC-Name |
2-methylpenta-1,3-diene |
InChI |
InChI=1S/C6H10/c1-4-5-6(2)3/h4-5H,2H2,1,3H3 |
InChI-Schlüssel |
RCJMVGJKROQDCB-UHFFFAOYSA-N |
Kanonische SMILES |
CC=CC(=C)C |
Physikalische Beschreibung |
Colorless liquid; [Aldrich MSDS] |
Verwandte CAS-Nummern |
25931-14-0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















